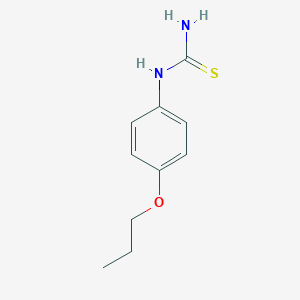

1-(4-Propoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2OS |

|---|---|

Molecular Weight |

210.3 g/mol |

IUPAC Name |

(4-propoxyphenyl)thiourea |

InChI |

InChI=1S/C10H14N2OS/c1-2-7-13-9-5-3-8(4-6-9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |

InChI Key |

XLBYJQWZNYXJFS-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)NC(=S)N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=S)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Research

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-propoxyphenyl)thiourea. Each technique offers unique insights into the compound's electronic and vibrational characteristics, as well as the connectivity and chemical environment of its atoms.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-(4-propoxyphenyl)thiourea, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features: the N-H and C-H bonds, the aromatic ring, the C-N and C-O bonds, and the thiocarbonyl (C=S) group.

The N-H stretching vibrations of the thiourea (B124793) moiety are expected to appear as distinct bands in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations typically absorb just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group appear just below this value. The C=S stretching vibration, a key indicator of the thiourea group, is generally observed in the fingerprint region, often between 700 and 850 cm⁻¹, although its position can be influenced by molecular structure and intermolecular interactions. Other significant peaks would include C-N stretching and N-H bending vibrations.

Table 1: Characteristic FT-IR Vibrational Frequencies for 1-(4-Propoxyphenyl)thiourea Note: The following table presents expected absorption ranges for the functional groups in 1-(4-Propoxyphenyl)thiourea based on established spectroscopic data for similar compounds, as specific experimental data for this compound is not available in the reviewed literature.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Thiourea (-NH-C(S)-NH₂) | 3100 - 3400 |

| Aromatic C-H Stretching | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretching | Propoxy Group (-OCH₂CH₂CH₃) | 2850 - 3000 |

| C=C Stretching | Aromatic Ring | 1500 - 1600 |

| N-H Bending | Thiourea (-NH-C(S)-NH₂) | 1510 - 1550 |

| C-N Stretching | Thiourea (-NH-C(S)-NH₂) | 1400 - 1480 |

| C-O Stretching | Aryl Ether (Ar-O-CH₂) | 1230 - 1270 (asymmetric) 1020-1075 (symmetric) |

| C=S Stretching | Thiourea (-NH-C(S)-NH₂) | 700 - 850 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for determining the complete molecular structure. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 1-(4-propoxyphenyl)thiourea.

In the ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The protons of the terminal methyl group (CH₃) of the propoxy chain would appear as a triplet at the most upfield position (lowest ppm). The adjacent methylene (B1212753) protons (CH₂) would be a sextet, and the methylene protons attached to the oxygen (-O-CH₂) would be a triplet further downfield. The aromatic protons on the phenyl ring would show a characteristic AA'BB' splitting pattern, appearing as two doublets. The N-H protons of the thiourea group would appear as broad singlets at a significantly downfield chemical shift, and their position can be solvent-dependent.

The ¹³C NMR spectrum would complement this information by showing a signal for each unique carbon atom. The thiocarbonyl carbon (C=S) is particularly noteworthy, appearing at a very downfield chemical shift, typically in the range of 180-190 ppm. The carbons of the propoxy group and the aromatic ring would have distinct signals in the aliphatic and aromatic regions of the spectrum, respectively.

Table 2: Expected ¹H NMR Chemical Shifts for 1-(4-Propoxyphenyl)thiourea Note: The following table presents estimated chemical shifts (δ) for the protons in 1-(4-Propoxyphenyl)thiourea based on its structure and known NMR data for similar moieties. Specific experimental data is not available in the reviewed literature.

| Proton Type | Estimated δ (ppm) | Multiplicity |

|---|---|---|

| -NH- and -NH₂ | ~9.5 (singlet, 1H), ~7.5 (broad singlet, 2H) | s, br s |

| Aromatic H (ortho to -NH) | ~7.4 | d |

| Aromatic H (ortho to -OPr) | ~6.9 | d |

| -O-CH₂- | ~3.9 | t |

| -CH₂-CH₃ | ~1.7 | sextet |

| -CH₃ | ~1.0 | t |

Table 3: Expected ¹³C NMR Chemical Shifts for 1-(4-Propoxyphenyl)thiourea Note: The following table presents estimated chemical shifts (δ) for the carbons in 1-(4-Propoxyphenyl)thiourea. Specific experimental data is not available in the reviewed literature.

| Carbon Type | Estimated δ (ppm) |

|---|---|

| C=S | ~182 |

| Aromatic C (ipso to -OPr) | ~156 |

| Aromatic C (ipso to -NH) | ~131 |

| Aromatic CH (ortho to -NH) | ~125 |

| Aromatic CH (ortho to -OPr) | ~115 |

| -O-CH₂- | ~70 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~10 |

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of 1-(4-propoxyphenyl)thiourea. By providing a highly accurate mass measurement of the molecular ion (M⁺), HRMS can verify the elemental composition. The fragmentation pattern observed in the mass spectrum offers additional structural evidence. Common fragmentation pathways for this molecule would likely involve cleavage of the propoxy group, loss of the thiourea side chain, and fragmentation of the aromatic ring, providing a "fingerprint" that helps to confirm the molecule's proposed structure.

Table 4: Expected High-Resolution Mass Spectrometry Data for 1-(4-Propoxyphenyl)thiourea Note: The following table outlines the expected molecular ion and potential key fragments for 1-(4-Propoxyphenyl)thiourea (C₁₀H₁₄N₂OS). Specific experimental data is not available in the reviewed literature.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₄N₂OS]⁺ | 210.0878 |

| [M - C₃H₇]⁺ | [HOC₆H₄NHC(S)NH₂]⁺ | 167.0381 |

| [M - NHC(S)NH₂]⁺ | [C₃H₇OC₆H₄]⁺ | 135.0810 |

| [C₃H₇O]⁺ | Propoxy cation | 59.0497 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 1-(4-propoxyphenyl)thiourea, the spectrum is expected to show absorptions characteristic of the phenyl and thiourea chromophores. Typically, aromatic systems exhibit strong absorptions corresponding to π → π* transitions. The presence of the thiocarbonyl group (C=S) may also give rise to a weaker n → π* transition at a longer wavelength. The exact position of the absorption maxima (λₘₐₓ) and the molar absorptivity are sensitive to the solvent and the electronic interaction between the substituted phenyl ring and the thiourea moiety.

Table 5: Expected UV-Vis Absorption Data for 1-(4-Propoxyphenyl)thiourea Note: The following table presents expected absorption maxima (λₘₐₓ) for 1-(4-Propoxyphenyl)thiourea based on its chromophoric systems. Specific experimental data is not available in the reviewed literature.

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π | Phenyl Ring / Thiourea | ~250 - 280 |

| n → π | Thiocarbonyl (C=S) | ~300 - 340 |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

Table 6: Illustrative Crystal Structure Parameters for a Phenylthiourea (B91264) Derivative Note: As single-crystal X-ray diffraction data for 1-(4-Propoxyphenyl)thiourea is not available, this table provides an illustrative example of the type of data obtained from such an analysis, based on closely related structures.

| Parameter | Typical Value / Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c values |

| Unit Cell Angles (°) | α, β, γ values |

| C=S Bond Length (Å) | ~1.68 - 1.71 |

| C-N Bond Lengths (Å) | ~1.33 - 1.38 |

| Dihedral Angle (Phenyl Ring vs. Thiourea Plane) | Value in degrees (°) |

| Hydrogen Bonding Interactions | e.g., N-H···S, N-H···O |

Detailed Vibrational Spectroscopy and Potential Energy Distribution (PED) Analysis

While FT-IR provides empirical identification of functional groups, a more profound understanding of the vibrational modes can be achieved through computational analysis. By employing theoretical methods such as Density Functional Theory (DFT), the vibrational frequencies of 1-(4-propoxyphenyl)thiourea can be calculated. A Potential Energy Distribution (PED) analysis can then be performed on these calculated frequencies. PED analysis quantitatively breaks down each vibrational mode into contributions from various internal coordinates (stretching, bending, torsion), allowing for a precise and unambiguous assignment of the bands observed in the experimental FT-IR and Raman spectra. This detailed analysis helps to resolve complex spectral regions where multiple vibrational modes overlap and provides a deeper understanding of the molecule's dynamic behavior.

Computational Chemistry and in Silico Research of N 4 Propoxyphenyl Thiourea Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. mdpi.commaterialssquare.comsciforum.netcornell.edu For N-(4-propoxyphenyl)thiourea derivatives, DFT calculations are instrumental in determining optimized molecular geometries, which correspond to the most stable three-dimensional arrangement of atoms. mdpi.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and reactivity.

The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. sciforum.netmdpi.com The output of these calculations includes the ground-state electronic energy and the optimized structure of the molecule. materialssquare.com This information is foundational for further computational studies, such as molecular docking and QSAR. sciforum.net For instance, DFT has been used to study the electronic properties of various thiourea (B124793) derivatives, revealing insights into their stability and reactivity. sciforum.netmdpi.com

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govijrti.org This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For N-(4-propoxyphenyl)thiourea derivatives, molecular docking simulations are employed to predict how these compounds interact with specific biological targets. fip.orgumpr.ac.id

Molecular docking simulations can predict the specific binding modes and conformations that N-(4-propoxyphenyl)thiourea derivatives adopt within the active site of a target protein. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. nih.gov The predicted binding mode is the one that optimizes intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. orientjchem.org These predictions are crucial for understanding how the ligand achieves its biological effect and for designing derivatives with improved binding affinity and selectivity. nih.gov For example, docking studies on various thiourea derivatives have successfully predicted their binding to targets like protein kinases and bacterial enzymes. biointerfaceresearch.comksu.edu.tr

A key output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). ksu.edu.trnih.gov This value provides a quantitative measure of the strength of the interaction between the ligand and the target protein. nih.gov Lower binding energies generally indicate a more stable and favorable interaction. ksu.edu.tr These estimations are valuable for ranking a series of compounds and prioritizing those with the highest predicted affinity for further experimental testing. nih.gov Studies on thiourea derivatives have utilized these binding energy calculations to identify potent inhibitors for various therapeutic targets, including those involved in cancer and infectious diseases. fip.orgbiointerfaceresearch.com

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com Computational SAR modeling uses in silico methods to identify the key structural features (pharmacophores) responsible for a compound's activity. nih.govnih.gov For N-(4-propoxyphenyl)thiourea derivatives, computational SAR helps in identifying which substituents and structural modifications lead to enhanced biological effects. mdpi.comnih.govanalis.com.my

By analyzing a series of related compounds, researchers can build models that correlate specific structural features with observed activity. mdpi.com For example, SAR studies on thiourea derivatives have revealed that the nature and position of substituents on the phenyl rings can significantly impact their anticancer or antimicrobial activities. nih.govanalis.com.my These models provide valuable guidance for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. analis.com.myresearchgate.netnih.gov Unlike SAR, which is often qualitative, QSAR provides a quantitative prediction of activity. nih.gov

In a QSAR study, molecular descriptors (numerical values that encode structural and physicochemical properties) are calculated for a series of compounds. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the measured biological activity (e.g., IC50 values). analis.com.myresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov QSAR studies on thiourea derivatives have been successfully used to predict their anti-HIV and anti-amoebic activities, demonstrating the utility of this approach in drug discovery. analis.com.myresearchgate.net

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are computational tools used to understand the reactivity and interaction sites of a molecule. ajchem-a.comresearchgate.netacadpubl.eu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acadpubl.eumalayajournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.commalayajournal.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A smaller gap suggests higher reactivity. sciensage.info

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. ajchem-a.comacadpubl.eu The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). ajchem-a.com For N-(4-propoxyphenyl)thiourea derivatives, FMO analysis and MEP mapping can identify the most reactive sites and predict how the molecule will interact with biological targets. acadpubl.eusciensage.info These methods provide insights into hydrogen bonding interactions and other non-covalent interactions that are crucial for biological activity. ajchem-a.comacadpubl.eu

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The stability and supramolecular architecture of N-(4-propoxyphenyl)thiourea derivatives in the solid state are significantly influenced by a network of intermolecular hydrogen bonds and other non-covalent interactions. Computational studies, often complemented by single-crystal X-ray diffraction, have elucidated the nature and contribution of these interactions in stabilizing the crystal packing.

Detailed research findings indicate that both conventional hydrogen bonds and weaker non-covalent interactions play crucial roles. In the crystal structures of various thiourea derivatives, molecules are often linked together by intermolecular hydrogen bonds, most commonly of the N–H⋯S and C–H⋯O types. up.ac.za These interactions can lead to the formation of specific supramolecular motifs, such as dimers and infinite chains. nih.govbuu.ac.thsemanticscholar.org For instance, in some acylthiourea derivatives, molecules form dimeric structures through N–H⋯S hydrogen bonds, creating R²₂(8) ring motifs. nih.govsemanticscholar.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal. By mapping properties like dₙₒᵣₘ onto the Hirshfeld surface, one can identify and analyze the different types of intermolecular contacts and their relative significance.

| Interaction Type | Contribution (%) |

|---|---|

| H⋯C/C⋯H | 20.9 |

| H⋯H | 20.5 |

| H⋯Cl/Cl⋯H | 19.4 |

| H⋯O/O⋯H | 13.8 |

| H⋯S/S⋯H | 8.9 |

Beyond classical hydrogen bonds, other non-covalent interactions such as C–H⋯π and π⋯π stacking interactions are instrumental in consolidating the three-dimensional crystal architecture. nih.govsemanticscholar.org The π⋯π interactions, with inter-centroid distances around 3.694 Å, contribute to the stabilization of the crystal lattice. nih.govsemanticscholar.org The presence of a flexible C–N bond in some thiourea derivatives can lead to polymorphism, where different crystal forms exhibit varied stabilities due to differences in these non-covalent interactions. usm.my

Non-Covalent Interaction (NCI) analysis, another computational technique, provides a qualitative visualization of the different types of interactions. usm.my This method plots the reduced density gradient (RDG) versus the electron density signed by the second eigenvalue of the Hessian matrix. The resulting isosurfaces are color-coded to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive non-bonding interactions. usm.my

The table below summarizes the types of intermolecular interactions observed in various thiourea derivatives and the methods used for their analysis.

| Interaction Type | Description | Analytical Method |

|---|---|---|

| N–H⋯S Hydrogen Bonds | Forms dimeric structures and ring motifs (e.g., R²₂(8)). nih.govsemanticscholar.org A primary interaction in the crystal packing of many thiourea derivatives. up.ac.za | X-ray Diffraction, Hirshfeld Surface Analysis |

| C–H⋯O Hydrogen Bonds | Contributes to the formation of infinite chains and stabilizes the supramolecular structure. up.ac.zanih.govsemanticscholar.org | X-ray Diffraction, Hirshfeld Surface Analysis |

| π⋯π Stacking | Occurs between aromatic rings with inter-centroid distances that indicate stabilizing interactions. nih.govsemanticscholar.org | X-ray Diffraction |

| C–H⋯π Interactions | Further consolidates the three-dimensional crystal architecture. nih.govsemanticscholar.org | X-ray Diffraction, Hirshfeld Surface Analysis |

| Van der Waals Interactions | Weak interactions, such as H⋯H and H⋯C contacts, that collectively contribute significantly to the crystal packing stability. nih.govsemanticscholar.orgusm.my | Hirshfeld Surface Analysis, NCI Analysis |

| N–H⋯N Hydrogen Bonds | Can lead to the formation of dimeric structures in certain derivatives. evitachem.com | X-ray Diffraction |

Collectively, these computational analyses demonstrate that the supramolecular assembly of N-(4-propoxyphenyl)thiourea derivatives is a result of a complex interplay of directional hydrogen bonds and weaker, non-directional forces. conicet.gov.ar The specific nature and strength of these interactions are dictated by the substituents on the thiourea core. biointerfaceresearch.com

Investigation of Biological Activities in Non Clinical Research Models

Antimicrobial Activity Research

Thiourea (B124793) derivatives have been a significant area of research for their potential antimicrobial properties, attributed to the presence of oxygen, nitrogen, and sulfur atoms that offer multiple binding possibilities. sphinxsai.com

In Vitro Antibacterial Efficacy Studies

The antibacterial potential of thiourea derivatives has been explored against various bacterial strains. The introduction of different substituents to the thiourea core can significantly influence their antibacterial efficacy. sphinxsai.com For instance, the presence of a chloro substituent at the 5-position in a benzoxazole-thiourea derivative demonstrated high activity against E. coli. sphinxsai.com Copper(II) complexes of certain thiourea derivatives have also shown potent activity against Gram-positive pathogens. researchgate.net Some thiourea derivatives are believed to exert their antibacterial action by inhibiting enzymes like DNA gyrase and topoisomerase IV. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Observation |

|---|---|---|

| 1-Benzyl-3-(5-chloro-3-methyl-2-oxo-3H-benzoxazole-6-yl)thiourea | E. coli | Good antibacterial activity with a MIC value of 32 μg/mL. sphinxsai.com |

| Copper(II) complex of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Gram-positive pathogens | Presented the highest activity against Gram-positive pathogens. researchgate.net |

This table is for illustrative purposes and includes data for various thiourea derivatives, not exclusively 1-(4-Propoxyphenyl)thiourea, to provide context on the antibacterial research of this class of compounds.

In Vitro Antifungal Efficacy Studies

The antifungal properties of thiourea derivatives are an active area of investigation. sphinxsai.com Research has shown that certain acyl thioureas exhibit high activity against a range of phytopathogenic fungi. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of fungal enzymes such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). nih.gov

One study synthesized ten aldehydes-thiourea derivatives and tested their inhibitory activity against three plant pathogenic fungi. Some of these derivatives showed moderate to good antifungal activity against Botrytis cinerea. consensus.app Specifically, one compound demonstrated excellent in vitro antifungal activity against B. cinerea with an EC50 of 0.70 mg/L, which was superior to the commercial fungicide boscalid (B143098) (EC50 = 1.41 mg/L). consensus.app

Research on Antimycobacterial Activity

Thiourea derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Symmetrical and unsymmetrical analogues of isoxyl (B29260), a known antimycobacterial agent, have been developed, with some showing increased bactericidal effects against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG. nih.gov For example, 1-(p-n-butylphenyl)-3-(4-propoxy-phenyl) thiourea demonstrated a significant increase in in vitro potency compared to isoxyl, which was associated with increased inhibition of mycolic acid biosynthesis in M. bovis BCG. nih.gov

Other studies have also highlighted the potential of thiourea derivatives against mycobacteria. Copper(II) complexes of halogenphenylthiourea have been shown to strongly inhibit the growth of mycobacteria isolated from tuberculosis patients, in some cases more effectively than the reference drug isoniazid. researchgate.net

Anticancer and Antiproliferative Activity Research in Cell-Based Assays

Thiourea derivatives are a class of compounds that have been extensively investigated for their anticancer potential. mdpi.com Their mechanism of action is thought to involve targeting multiple proteins involved in cancer development. biointerfaceresearch.com The presence of C=S and N-H functional groups allows for interactions that can block enzymatic activity, contributing to their potential as anticancer agents. analis.com.my

Studies have shown that N-aryl and N,N'-diaryl thioureas are promising candidates for anticancer agents. biointerfaceresearch.com The introduction of electron-withdrawing substituents or heterocyclic moieties can enhance their biological activity and selectivity. biointerfaceresearch.com For instance, some thiourea derivatives have shown potent activity against various cancer cell lines, including breast, lung, and colon cancer. mdpi.combiointerfaceresearch.com

In vitro studies have demonstrated that certain thiourea derivatives can induce apoptosis in cancer cells. nih.gov For example, new thiourea derivatives bearing a benzodioxole moiety revealed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, in some cases greater than the standard drug doxorubicin. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Thiourea Derivatives

| Compound/Derivative | Cell Line | IC50/Observation |

|---|---|---|

| N1,N3-disubstituted-thiosemicarbazone 7 (bearing a benzodioxole moiety) | HCT116 (Colon Cancer) | 1.11 μM nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 (bearing a benzodioxole moiety) | HepG2 (Liver Cancer) | 1.74 μM nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 (bearing a benzodioxole moiety) | MCF-7 (Breast Cancer) | 7.0 μM nih.gov |

| Doxorubicin (Reference Drug) | HCT116 (Colon Cancer) | 8.29 μM nih.gov |

| Doxorubicin (Reference Drug) | HepG2 (Liver Cancer) | 7.46 μM nih.gov |

This table is for illustrative purposes and includes data for various thiourea derivatives, not exclusively 1-(4-Propoxyphenyl)thiourea, to provide context on the anticancer research of this class of compounds.

Antiviral Activity Research in In Vitro Models

The antiviral properties of thiourea derivatives have been explored in various in vitro models. dergipark.org.tr For instance, certain thiourea derivatives have been synthesized and evaluated for their activity against HIV-1 and HIV-2 strains, as well as other viruses like HSV-1, HSV-2, and Coxsackie virus B4. nih.gov

In one study, a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were synthesized and tested for their antiviral activities. nih.gov One of the compounds was able to block HIV replication with high efficacy. nih.gov Another study focused on the antiviral activity of novel thiourea containing chiral phosphonate (B1237965) on tobacco mosaic virus (TMV), showing good curative activity in vivo. nih.gov The mechanism of action was suggested to be the inhibition of the polymerization of the TMV capsid protein. nih.gov More recently, new thiourea derivatives have been reported to exhibit strong antiviral activity against the hepatitis B virus, comparable to the drug Entecavir. biorxiv.org

Enzyme Inhibition Studies in In Vitro Biochemical Systems

Thiourea derivatives have been investigated as inhibitors of various enzymes. mdpi.com Their ability to interact with biological targets makes them interesting candidates for enzyme inhibition studies. ontosight.ai

Research has shown that some thiourea derivatives can act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Molecular docking studies have suggested that these molecules have the potential to inhibit these esterases. semanticscholar.org For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited notable inhibitory activity against both AChE and BChE. mdpi.com

Furthermore, thiourea derivatives have been evaluated for their inhibitory effects on other enzymes like protease and tyrosinase. semanticscholar.orgtubitak.gov.tr Some synthesized chiral thiourea derivatives showed significant tyrosinase inhibitory activity. tubitak.gov.tr The inhibitory potential of these compounds is often linked to their specific structural features. semanticscholar.org

Table 3: Enzyme Inhibition by Selected Thiourea Derivatives

| Compound/Derivative | Enzyme | IC50/Inhibition |

|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL mdpi.com |

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | Butyrylcholinesterase (BChE) | Showed maximum activity among tested compounds. semanticscholar.org |

| Chiral thiourea derivative 14 | Tyrosinase | 1.1 ± 0.1 mM tubitak.gov.tr |

This table is for illustrative purposes and includes data for various thiourea derivatives, not exclusively 1-(4-Propoxyphenyl)thiourea, to provide context on the enzyme inhibition research of this class of compounds.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Current time information in Bangalore, IN. These enzymes are involved in numerous physiological and pathological processes, making them an important drug target. Research into CA inhibitors has explored various chemical scaffolds, including thiourea derivatives.

Studies on series of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas and other thiourea-based sulfonamides have shown that these compounds can be effective inhibitors of bovine and human carbonic anhydrase isoforms, such as hCA I and hCA II. Current time information in Bangalore, IN. For instance, a series of chiral thiourea derivatives and thioureas containing benzimidazole (B57391) moieties demonstrated inhibition constants (Kᵢ) in the micromolar range against hCA I and hCA II. The inhibitory mechanism for these compounds was found to be competitive with 4-nitrophenylacetate as the substrate. However, specific inhibitory data (such as IC₅₀ or Kᵢ values) for 1-(4-propoxyphenyl)thiourea against any carbonic anhydrase isoform is not available in the reviewed scientific literature.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for managing symptoms of Alzheimer's disease. The thiourea moiety has been incorporated into various molecular structures to explore their potential as cholinesterase inhibitors.

Research on different series of thiourea and pyrazoline derivatives has identified compounds with potent and selective inhibitory activity. For example, in one study, a synthesized 1-aroyl-3-(5-(4-chlorophenyl)-1,2,4-triazole-3-thioneaminylthiourea) was found to be a selective inhibitor of BChE with an IC₅₀ value of 201 ± 80 nM. Another study reported that certain thiourea derivatives exhibited moderate inhibition of AChE and BChE. Despite these findings for related compounds, specific IC₅₀ values or detailed research findings regarding the cholinesterase inhibitory activity of 1-(4-propoxyphenyl)thiourea have not been identified in the surveyed literature.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone. Inhibitors of this enzyme are of great interest for cosmetic and therapeutic applications related to hyperpigmentation. The thiourea core is a well-established feature in many known tyrosinase inhibitors, with phenylthiourea (B91264) itself being a recognized inhibitor.

Studies have repositioned various thiourea-containing drugs as potential tyrosinase inhibitors. For example, thioacetazone and ambazone (B518326) were found to significantly inhibit mushroom tyrosinase with IC₅₀ values of 14 µM and 15 µM, respectively. Kinetic studies often classify these thiourea-containing drugs as non-competitive inhibitors. While the general class of thiourea derivatives shows significant promise, specific research detailing the tyrosinase inhibitory potency (e.g., IC₅₀ values) of 1-(4-propoxyphenyl)thiourea is not present in the available literature.

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus, converting the viral RNA genome into DNA. It is a primary target for antiretroviral therapy, with non-nucleoside reverse transcriptase inhibitors (NNRTIs) forming a major class of drugs. Several families of thiourea derivatives have been rationally designed and evaluated as NNRTIs.

Notably, phenethyl-thiazolyl-thiourea (PETT) derivatives have been discovered as highly potent, tight-binding NNRTIs. Structure-activity relationship studies on PETT derivatives led to the development of potent anti-HIV-1 agents like Trovirdine. These compounds bind to an allosteric site on the enzyme, noncompetitively inhibiting its function. While extensive research exists on various thiourea-based NNRTIs, no specific data on the anti-HIV-1 RT activity of 1-(4-propoxyphenyl)thiourea was found in the reviewed scientific reports.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors (coxibs) were developed as a class of nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The investigation of new COX-2 inhibitors is an active area of research. A thorough review of the literature did not yield any studies or data concerning the investigation of 1-(4-propoxyphenyl)thiourea for cyclooxygenase-2 (COX-2) inhibitory activity.

Antiprotozoal Activity Research in In Vitro Models

Protozoan parasites such as Giardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica, Leishmania mexicana, and Trypanosoma cruzi are responsible for significant morbidity and mortality worldwide. The search for new, effective, and safe antiprotozoal agents is a global health priority.

Research has shown that certain molecules containing a urea (B33335) or thiourea scaffold can exhibit antiprotozoal properties. For instance, a study on quinoline-urea hybrids found that N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea was a highly active compound against a panel of protozoan parasites, including G. intestinalis and L. mexicana. However, this molecule is structurally distinct from the subject compound. Despite the activity seen in some related urea derivatives, no specific in vitro research findings or data on the antiprotozoal activity of 1-(4-propoxyphenyl)thiourea against the aforementioned parasites were identified in the literature reviewed.

Other Biological Activity Research Areas (e.g., anti-inflammatory, antioxidant, insecticidal)

Beyond the extensively studied areas, derivatives of thiourea, including compounds structurally related to 1-(4-Propoxyphenyl)thiourea, have been investigated for a range of other potential biological applications. These explorations in non-clinical research models have unveiled promising activities in the realms of anti-inflammatory, antioxidant, and insecticidal actions.

Anti-inflammatory Activity

The potential of thiourea derivatives as anti-inflammatory agents has been a subject of significant research interest. mdpi.comnih.gov These compounds are often investigated for their ability to modulate inflammatory pathways, which are central to various pathological conditions. mdpi.commdpi.com

A common method to assess anti-inflammatory potential in non-clinical models is the carrageenan-induced paw edema test in rats. mdpi.com In this model, an inflammatory agent (carrageenan) is injected into the rat's paw, causing localized swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling over time compared to a control group. mdpi.com

For instance, a study on new thiourea derivatives of naproxen (B1676952) evaluated their anti-inflammatory effects at different doses. mdpi.com The research highlighted that the percentage of inflammation inhibition varied with the specific chemical structure of the derivative and the time elapsed after administration. mdpi.com While specific data for 1-(4-Propoxyphenyl)thiourea is not available, the table below illustrates the type of data generated in such studies for other thiourea derivatives.

Table 1: Illustrative Anti-inflammatory Activity of Thiourea Derivatives in a Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | Time (hours) | Inflammation Inhibition (%) |

|---|---|---|---|

| Derivative A | 10 | 4 | 54.12 |

| Derivative B | 10 | 4 | 54.01 |

| Derivative C | 5 | 4 | 48.75 |

Note: Data is illustrative and based on findings for other thiourea derivatives to demonstrate the research methodology and typical results. mdpi.com

Furthermore, in-silico molecular docking studies are often employed to understand the potential mechanisms of action. These computational models can predict how a compound might interact with key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.com For example, in-silico analysis of certain thiourea-based chalcone (B49325) derivatives has been conducted to evaluate their binding affinity to inflammatory receptors like secretory phospholipase A2 (sPLA2-X). biotech-asia.org

Antioxidant Activity

Thiourea and its derivatives have been recognized for their capacity to scavenge free radicals, suggesting potential as antioxidant agents. hueuni.edu.vnchemicaljournal.in Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases.

The antioxidant activity of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. hueuni.edu.vn These tests measure the ability of a compound to neutralize stable free radicals, with the results often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals.

A study comparing the antioxidant potential of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) demonstrated that structural differences significantly impact their radical scavenging capabilities. hueuni.edu.vn The following table exemplifies the type of data obtained from such antioxidant screening.

Table 2: Example of Antioxidant Activity of Thiourea Derivatives

| Compound | DPPH Scavenging IC50 (mM) | ABTS Scavenging IC50 (mM) |

|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 | 0.044 |

Note: This data is from a study on DPTU and BPTU and is presented to illustrate the typical results from antioxidant assays for thiourea derivatives. hueuni.edu.vn

Theoretical studies, using methods like density functional theory (DFT), are also employed to understand the antioxidant mechanism of thiourea derivatives, for instance, by calculating bond dissociation energies to predict their ability to donate a hydrogen atom to a free radical. hueuni.edu.vnchemicaljournal.in

Insecticidal Activity

The structural features of thiourea derivatives have made them candidates for the development of new insecticidal agents. nih.gov Research in this area focuses on identifying compounds with high efficacy against specific agricultural and public health pests, potentially offering alternatives to existing insecticides. nih.govnih.gov

The insecticidal properties of novel thiourea compounds are typically assessed through bioassays on target insect species. nih.govnih.gov These assays determine the concentration of the compound required to cause mortality in a certain percentage of the insect population, often reported as the LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%). nih.govmdpi.com

For example, studies on novel oxopropylthiourea derivatives have demonstrated their toxicological effects against the cotton leafworm, Spodoptera littoralis. nih.gov The LC50 values were determined for different larval stages of the insect. nih.gov Similarly, other research has explored the activity of thiourea and isothiourea analogs against sap-feeding insects like the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci). nih.gov A patent has also been filed for substituted thiourea derivatives for controlling animal pests, including insects. google.com

The table below illustrates the kind of data generated from insecticidal activity studies on thiourea derivatives.

Table 3: Illustrative Insecticidal Activity of Thiourea Derivatives against Spodoptera littoralis (2nd instar larvae)

| Compound | LC50 (ppm) |

|---|---|

| Derivative X | 2.412 |

| Derivative Y | 3.505 |

| Derivative Z | 3.810 |

Note: This data is based on findings for oxopropylthiourea derivatives and is intended to be illustrative of the data produced in such research. nih.gov

These investigations into the anti-inflammatory, antioxidant, and insecticidal activities of thiourea derivatives highlight the broad-spectrum biological potential of this class of compounds. While direct research on 1-(4-Propoxyphenyl)thiourea in these specific areas is limited in the public domain, the findings for structurally related compounds provide a strong rationale for its further investigation.

Mechanistic Research of Biological Action at the Molecular Level Non Clinical

Elucidation of Specific Molecular Targets and Biochemical Pathways

The biological activity of 1-(4-Propoxyphenyl)thiourea and its analogues is primarily linked to their potent antitubercular properties. Research into the mechanism of action of this class of thiourea (B124793) derivatives, particularly in the context of Mycobacterium tuberculosis, has identified several key molecular targets and biochemical pathways that are disrupted.

Analogues of the thiourea drug isoxyl (B29260) (4,4′-diisoamyloxydiphenylthiourea) have been shown to target enzymes critical for the bacterium's survival. nih.gov One of the primary targets identified for isoxyl is the stearoyl-CoA Δ9-desaturase, specifically the DesA3 enzyme. nih.gov This membrane-bound enzyme is crucial for the synthesis of oleic acid, a precursor for tuberculostearic acid, which is a component of mycobacterial phospholipids. nih.gov Inhibition of DesA3 leads to a dose-dependent decrease in the synthesis of oleic acid. nih.gov

Another identified molecular target is the epoxide hydrolase EphD. mdpi.com This enzyme is involved in the metabolism of mycolic acids, which are the hallmark lipid components of the mycobacterial cell wall. mdpi.com The thiourea structure is effective in inhibiting EphD, thereby disrupting the integrity of the cell wall. mdpi.com

Furthermore, the enoyl-acyl carrier protein (ACP) reductase, InhA, is a well-established target for antitubercular drugs like isoniazid. nih.govuniprot.org Thiourea derivatives have also been investigated as potential inhibitors of InhA. nih.govbiorxiv.org InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids to produce the long-chain precursors of mycolic acids. uniprot.org Disruption of the FAS-II system, and specifically InhA, is a validated strategy for inhibiting mycobacterial growth. nih.govuniprot.org

The overarching biochemical pathway affected by these molecular interactions is mycolic acid biosynthesis. nih.govnih.govresearchgate.net By targeting enzymes like DesA3, EphD, and InhA, thiourea compounds interfere with the production of essential fatty acids and the final construction of the mycolic acid layer, compromising the structural integrity of the mycobacterial cell wall. nih.govmdpi.comfrontiersin.org

| Molecular Target | Target Class | Biochemical Pathway | Reference |

|---|---|---|---|

| DesA3 | Stearoyl-CoA Δ9-Desaturase | Fatty Acid Biosynthesis (Oleic Acid) | nih.gov |

| EphD | Epoxide Hydrolase | Mycolic Acid Metabolism | mdpi.com |

| InhA | Enoyl-ACP Reductase | Mycolic Acid Biosynthesis (FAS-II) | nih.govuniprot.org |

Investigation of Ligand-Receptor Interaction Dynamics

The interaction between thiourea derivatives and their molecular targets is a critical aspect of their biological activity. Molecular docking and computational studies are frequently employed to understand these ligand-receptor dynamics at an atomic level. fip.orgnih.govnih.gov The thiourea moiety, -NH-C(=S)-NH-, is a key pharmacophore that facilitates binding through specific interactions. analis.com.my

The hydrogen bond donor capabilities of the N-H groups and the acceptor capability of the sulfur atom (C=S) allow thiourea derivatives to form stable hydrogen bonds within the active sites of enzymes. analis.com.my These interactions are crucial for the stability of the ligand-receptor complex and subsequent inhibition of the enzyme's function. analis.com.my Additionally, the aromatic rings present in compounds like 1-(4-Propoxyphenyl)thiourea can engage in π-stacking and hydrophobic interactions with non-polar amino acid residues in the binding pocket, further anchoring the ligand.

In the context of antitubercular targets, docking studies on thiourea derivatives have provided insights into their binding modes. For instance, studies on the β-ketoacyl-acyl carrier protein synthase III (mtFabH), another key enzyme in mycolic acid synthesis, show that inhibitors bind within its active site. fip.org Similarly, the inhibition of InhA by the isoniazid-NAD adduct involves a tight-binding interaction. uniprot.org While specific docking studies for 1-(4-Propoxyphenyl)thiourea are not extensively detailed in the provided results, the binding mechanism for related thiourea compounds and their targets can be inferred. For example, pyridomycin, a natural product, acts as a competitive inhibitor at the NADH-binding site of InhA, highlighting a druggable pocket that can be exploited by other inhibitors. rcsb.org The interaction of ligands with the receptor can induce conformational changes, which are essential for the biological response. nih.govmdpi.com

| Interaction Type | Contributing Moiety | Description | Reference |

|---|---|---|---|

| Hydrogen Bonding | Thiourea (-NH-C(=S)-NH-) | The N-H groups act as hydrogen bond donors and the C=S group as an acceptor, interacting with polar residues in the enzyme's active site. | analis.com.my |

| Hydrophobic & π-Stacking Interactions | Aromatic Rings (e.g., Propoxyphenyl) | The phenyl rings interact with non-polar and aromatic amino acid residues in the binding pocket, enhancing binding affinity. | mdpi.com |

| Competitive Inhibition | Inhibitor Molecule | The ligand binds to the active site, often competing with the natural substrate or cofactor (e.g., NADH for InhA). | rcsb.org |

Influence on Key Cellular Processes (e.g., enzyme kinetics, cell cycle modulation)

The interaction of 1-(4-Propoxyphenyl)thiourea analogues with their molecular targets directly influences key cellular processes, most notably through enzyme inhibition. The effectiveness of this inhibition is often quantified using enzyme kinetics.

Studies on various thiourea derivatives have determined their half-maximal inhibitory concentrations (IC₅₀), which measure the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. nih.gov For example, research on isoxyl, a related thiourea compound, demonstrated a dose-dependent decrease in the synthesis of oleic acid in M. tuberculosis, with complete inhibition observed at a concentration of 3 μg/mL. nih.gov This indicates potent enzymatic inhibition within the fatty acid synthesis pathway. While specific IC₅₀ values for 1-(4-Propoxyphenyl)thiourea against its targets are not detailed in the provided search results, analogues such as 1-(p-n-butylphenyl)-3-(4-propoxyphenyl)thiourea have shown an approximate 10-fold increase in potency compared to isoxyl, suggesting very effective enzyme inhibition. nih.govresearchgate.net The development of simplified models, coupled with high-throughput proteomics, now allows for the determination of catalytic efficiencies for numerous competing substrates in a complex system, which can be applied to better understand enzyme kinetics. nih.gov

Regarding cell cycle modulation, this is a mechanism more commonly associated with anticancer agents that target the division of eukaryotic cells. evitachem.commdpi.com The primary mechanism of action for antitubercular compounds like 1-(4-Propoxyphenyl)thiourea is the disruption of bacterial-specific pathways, such as cell wall synthesis. nih.gov There is no information within the provided search results to suggest that 1-(4-Propoxyphenyl)thiourea's antitubercular activity involves the modulation of the mycobacterial cell cycle. Research on cell cycle modulation generally focuses on eukaryotic cells, for instance, studying how conditioned medium factors can cause an accumulation of cells in the G2/M phase. nih.gov

| Compound | Target/Process | Inhibition Metric | Finding | Reference |

|---|---|---|---|---|

| Isoxyl | Oleic Acid Synthesis | Effective Concentration | Complete inhibition at 3 μg/mL in M. tuberculosis. | nih.gov |

| 1-(p-n-butylphenyl)-3-(4-propoxyphenyl)thiourea | M. tuberculosis growth | In vitro potency | ~10-fold increase in potency compared to isoxyl. | nih.govresearchgate.net |

Inhibition of Specific Biosynthetic Pathways (e.g., mycolic acid biosynthesis)

A definitive aspect of the mechanism of action for 1-(4-Propoxyphenyl)thiourea and its analogues is the potent inhibition of specific biosynthetic pathways essential for the survival of Mycobacterium tuberculosis. The most significantly affected pathway is the biosynthesis of mycolic acids. nih.govnih.govresearchgate.net

Mycolic acids are very long-chain fatty acids that form the thick, waxy outer layer of the mycobacterial cell wall, providing a crucial barrier against hydrophilic nutrients and chemotherapeutic agents. frontiersin.orgnih.gov The inhibition of mycolic acid synthesis is a proven strategy for effective antitubercular drugs. jalsnet.com Thiourea compounds, including isoxyl and its analogues, are known to strongly inhibit the synthesis of all types of mycolic acids. nih.gov

This targeted disruption of the mycolic acid biosynthetic pathway ultimately weakens the bacterial cell envelope, leading to cell death and accounting for the potent antitubercular activity of this class of compounds. nih.govfrontiersin.org

Coordination Chemistry and Metal Complex Research

Thiourea (B124793) Derivatives as Ligands for Metal Ions

Thiourea and its derivatives are recognized as highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. sphinxsai.commaterialsciencejournal.org Their efficacy as ligands stems from the presence of multiple nucleophilic donor sites, primarily the sulfur and nitrogen atoms of the thiourea backbone, which can coordinate to metal centers. sphinxsai.comresearchgate.netmdpi.commdpi.comnih.gov This structural versatility allows for various coordination modes, influencing the geometry and properties of the resulting metal complexes. sphinxsai.commdpi.comnih.gov

The coordination behavior of thiourea derivatives is diverse and can include:

Monodentate Coordination: The most common mode involves coordination through the sulfur atom as a neutral monodentate ligand. researchgate.netmdpi.com

Bidentate Chelation: Many derivatives act as bidentate ligands, coordinating through both the sulfur and a nitrogen atom to form a stable chelate ring with the metal ion. researchgate.netmdpi.comrsc.orgresearchgate.net This is often facilitated by deprotonation of the nitrogen atom. researchgate.net

Bridging Ligands: Thioureas can also bridge two metal centers, leading to the formation of polynuclear complexes. researchgate.netmdpi.com

The specific coordination mode is influenced by factors such as the nature of the substituents on the thiourea nitrogen atoms, the metal ion involved, and the reaction conditions. sphinxsai.com For instance, acylthiourea derivatives are noted for their strong ability to coordinate with metal ions. sphinxsai.com The presence of both σ-donating and π-acidic characteristics, along with the ability to form intra- and intermolecular hydrogen bonds, contributes to the remarkable coordination abilities of these compounds. researchgate.netmdpi.comnih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes of N-(4-Propoxyphenyl)thiourea and Analogues

The synthesis of metal complexes with thiourea derivatives, including analogues of N-(4-propoxyphenyl)thiourea, is typically achieved by reacting the ligand with a metal salt in a suitable solvent like methanol (B129727) or ethanol. materialsciencejournal.orgmdpi.com The resulting complexes can then be isolated as precipitates. materialsciencejournal.org Characterization of these complexes relies heavily on spectroscopic methods to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the mode of coordination. Significant changes in the vibrational frequencies of the ligand's functional groups upon complexation provide evidence of bonding. A crucial indicator is the shift in the ν(C=S) stretching frequency. Coordination through the sulfur atom typically leads to a shift of this band to a lower wavenumber, indicating a weakening of the C=S double bond. mdpi.com Concurrently, changes in the position and shape of the ν(N-H) bands can suggest the involvement of the nitrogen atom in coordination or alterations in hydrogen bonding patterns within the complex. mdpi.com

| Compound | ν(NH) (cm⁻¹) | ν(C=S) (cm⁻¹) |

| HPMCT Ligand | 3176 | 707 |

| [CuCl₂(HPMCT)₂] | 3174 | 696 |

| [PdCl₂(HPMCT)₂] | 3336 | 665 |

| [PtCl₂(HPMCT)₂] | 3230 | 670 |

| [HgCl₂(HPMCT)₂] | 3218 | 684 |

This interactive table presents selected IR data for the N-Phenylmorpholine-4-carbothioamide (HPMCT) ligand and its metal complexes, illustrating typical shifts upon coordination. Data sourced from a study on analogous thiourea derivatives. mdpi.com

Research on Modified Biological Activities of Thiourea Metal Complexes

A significant body of research demonstrates that the biological activities of thiourea derivatives can be substantially modified and often enhanced upon coordination with metal ions. materialsciencejournal.orgnih.gov While the ligands themselves may exhibit moderate or no activity, their metal complexes have shown promising results across a spectrum of biological applications, including anticancer and antimicrobial therapies. mdpi.comnih.govresearchgate.net

Anticancer Activity: The coordination of thiourea ligands to metals like gold, silver, platinum, and palladium has been shown to trigger significant cytotoxic effects against various human cancer cell lines. mdpi.comnih.gov In one study, gold(I) and silver(I) complexes of phosphine-functionalized thiourea ligands were tested against HeLa, A549, and Jurkat cancer cells. nih.govresearchgate.net The free thiourea ligands showed no relevant cytotoxicity, but their coordination to a metal center induced excellent cytotoxic values. nih.govresearchgate.net Similarly, a platinum(II) complex of N-Phenylmorpholine-4-carbothioamide (HPMCT) displayed the most promising anticancer activity against the MCF-7 breast cancer cell line when compared to the free ligand and other metal complexes. mdpi.com

Antimicrobial Activity: The antimicrobial potency of thiourea derivatives is also frequently improved through complexation. Metal complexes of these ligands have been evaluated against various pathogenic bacteria and fungi. mdpi.comresearchgate.net For instance, complexes of HPMCT with copper, palladium, and platinum showed good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.com In another study, a series of copper(II) complexes of 1,3-disubstituted thioureas were synthesized and evaluated for their antimicrobial properties. researchgate.net One complex, in particular, exhibited the highest activity against Gram-positive pathogens, proving to be more potent than both its corresponding uncomplexed ligand and the reference drug. researchgate.net This complex was also effective at preventing biofilm formation in staphylococcal strains. researchgate.net

Investigation of the Role of Coordination in Modulating Bioactivity

The enhancement of biological activity in thiourea metal complexes is a direct consequence of coordination, which alters the chemical and physical properties of the parent ligand. nih.govresearchgate.net The coordination of a metal ion can modulate bioactivity through several mechanisms, making these compounds promising candidates for further therapeutic development. nih.govnih.govresearchgate.net

The choice of both the metal center and the ancillary ligands (other ligands in the coordination sphere) is critical in tuning the biological effect. nih.govresearchgate.net Studies have shown that for a given thiourea ligand, a gold complex may be more cytotoxic than a silver complex, while for a different ligand, the opposite may be true. nih.govresearchgate.net This highlights that the cytotoxic activity is a result of the synergistic effect of the entire complex. The coordination triggers a biological response that is absent in the free ligand, demonstrating that the formation of the metal complex is essential for the observed enhancement in bioactivity. nih.govresearchgate.net This tunability makes the coordination chemistry of thiourea derivatives a fertile ground for the design of new metal-based therapeutic agents. nih.govresearchgate.net

Structure Activity Relationship Sar Elucidation for N 4 Propoxyphenyl Thiourea Derivatives

Impact of Substituents on the Phenyl Rings on Biological Activity

The nature, position, and number of substituents on the phenyl rings of thiourea (B124793) derivatives are determinant factors for their biological activity. Research indicates that the electronic properties of these substituents play a pivotal role. Generally, the introduction of electron-withdrawing groups (EWGs) on the phenyl rings tends to enhance the biological potency of these compounds. For instance, substituents like halogens (e.g., -F, -Cl), trifluoromethyl (-CF3), and nitro (-NO2) groups have been shown to increase anticancer and antimicrobial activities. nih.govanalis.com.my This enhancement is often attributed to the increased acidity of the N-H protons in the thiourea moiety, which facilitates stronger hydrogen bonding with biological targets like enzymes and proteins. biointerfaceresearch.com

Conversely, the presence of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can have a variable effect, sometimes leading to reduced activity compared to derivatives with EWGs. The position of the substituent also matters; for example, in some series, a meta-positioned hydroxyl group resulted in significantly higher antileishmanial activity compared to an ortho-positioned one. rsc.org The functionalization of the phenyl ring with various groups has a major impact on the anti-HIV activity of thiourea derivatives. oup.com

The following table summarizes the impact of different phenyl ring substituents on the biological activity of various thiourea derivatives.

| Substituent | Position | Type | Observed Effect on Activity | Reference |

| 4-Trifluoromethyl | para | EWG | High larvicidal activity (LD50 = 67.9 ppm) | nih.gov |

| 4-Nitro | para | EWG | Moderate larvicidal activity (LD50 = 165.6 ppm) | nih.gov |

| 2,6-Dichloro | ortho, ortho | EWG | High antifungal activity | nih.gov |

| 2-Fluoro | ortho | EWG | Potent anti-HIV activity (IC50 < 1 nM) | oup.com |

| 2-Chloro | ortho | EWG | Potent anti-HIV activity (IC50 < 1 nM) | oup.com |

| 4-Trifluoromethyl | para | EWG | Significant reduction in A549 lung cancer cell proliferation (IC50 = 0.2 µM) | biointerfaceresearch.com |

| Hydroxyl (-OH) | meta | EDG | Significant increase in antileishmanial activity | rsc.org |

Role of Alkoxy Chain Length Variation on Bioactivity Modulation

The alkoxy group, such as the propoxy group in N-(4-propoxyphenyl)thiourea, is a key modulator of the compound's pharmacokinetic and pharmacodynamic properties. The length of this alkyl chain significantly influences lipophilicity, which in turn affects the molecule's ability to cross biological membranes and reach its target. researchgate.netconicet.gov.ar

Studies on various thiourea derivatives have demonstrated that altering the alkoxy chain length can lead to substantial changes in bioactivity. For instance, in a series of N-alkoxyphenyl-N'-(4-methoxybenzoyl)thiourea derivatives tested for antiamoebic activity, the potency was found to be significantly influenced by the length of the alkyl chain. researchgate.netconicet.gov.ar An increase in chain length can enhance hydrophobic interactions with the target protein, but an excessively long chain might lead to a decrease in activity due to poor solubility or steric hindrance. nih.gov Research on indole-thiourea derivatives showed that as the carbon chain's length increased, the molecular hydrophobicity and inhibitory activity against tyrosinase also increased. nih.gov

The table below illustrates how the variation in alkoxy chain length affects the antiamoebic activity of a series of N-(4-alkoxyphenyl)-N'-(4-methoxybenzoyl)thiourea derivatives against Acanthamoeba sp.

| Compound ID | Alkoxy Chain (-OCnH2n+1) | Number of Carbons (n) | IC50 (µM) | Reference |

| 3a | Hexyloxy | 6 | 1.83 | researchgate.netresearchgate.net |

| 3b | Heptyloxy | 7 | 2.13 | researchgate.netresearchgate.net |

| 3c | Octyloxy | 8 | 4.31 | researchgate.netresearchgate.net |

| 3d | Nonyloxy | 9 | 4.90 | researchgate.netresearchgate.net |

| 3e | Decyloxy | 10 | 5.23 | researchgate.netresearchgate.net |

Data suggests that for this particular series, antiamoebic activity decreases as the alkoxy chain length increases from six to ten carbons.

Influence of Modifications to the Thiourea Core on Biological Response

The thiourea core [-NH-C(S)-NH-] is a critical pharmacophore responsible for the biological activity of these compounds. Its ability to form multiple hydrogen bonds and interact with metal ions is central to its mechanism of action. biointerfaceresearch.com Modifications to this core, particularly the substitution of the sulfur atom with an oxygen atom to form a urea (B33335) derivative [-NH-C(O)-NH-], often lead to a significant reduction in biological potency.

Numerous studies have directly compared the activity of thiourea derivatives with their urea analogues, consistently demonstrating the superiority of the sulfur-containing compounds. biointerfaceresearch.comscispace.comchemicaljournal.in The higher activity of thioureas is often attributed to the different electronic and steric properties of sulfur compared to oxygen, which can lead to more favorable interactions within the binding pocket of a target enzyme or receptor. For example, in one study, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be over 100 times more active against the A549 lung cancer cell line than its corresponding urea derivative. biointerfaceresearch.com Similarly, thiourea derivatives of valaciclovir generally showed better antioxidant activity than their urea counterparts. scispace.com

The following table provides a direct comparison of the anticancer activity between analogous thiourea and urea derivatives.

| Compound Pair | Target Cell Line | Thiourea IC50 (µM) | Urea IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl) derivatives | A549 (Lung Cancer) | 0.2 | 22.8 | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) derivatives (Compound 20 vs. Urea analogue) | MCF-7 (Breast Cancer) | 1.3 | Less Active | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) derivatives (Compound 20 vs. Urea analogue) | SkBR3 (Breast Cancer) | 0.7 | Less Active | biointerfaceresearch.com |

| 1,2,4-Triazole derivatives (Thiourea vs. Urea) | Aedes aegypti (Larvicidal) | More Potent | Less Potent | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry introduces a three-dimensional aspect to SAR, where the spatial arrangement of atoms can have a profound effect on molecular recognition and biological activity. For thiourea derivatives containing chiral centers, enantiomers can exhibit significantly different potencies. This is because biological targets, such as enzymes and receptors, are themselves chiral and often show a binding preference for one stereoisomer over another. nih.gov

The synthesis of chiral thiourea derivatives, often incorporating amino acid moieties, has allowed for the investigation of stereochemistry on anticancer activity. nih.govresearchgate.net Studies have shown that the configuration (R or S) of the chiral center can be a critical determinant of the compound's ability to inhibit tumor cell growth. For instance, in a series of chiral thiourea derivatives tested for anti-HIV activity, the stereochemistry had a notable effect on potency. acs.org Similarly, research on chiral thioureas as potential anticancer agents found that different stereoisomers displayed varied levels of cytotoxicity against cancer cell lines, with some exhibiting higher activity than the standard drug 5-fluorouracil. nih.gov

The data below from chiral thiourea derivatives containing an α-aminophosphonate moiety illustrates the impact of stereochemistry on antiviral activity against Tobacco Mosaic Virus (TMV).

| Compound ID | Configuration of Chiral Amine | Curative Activity (% at 500 µg/mL) | Reference |

| 8g | (R)-1-Cyclohexylethylamine | 54.8 | acs.org |

| 8h | (S)-1-Cyclohexylethylamine | 40.7 | acs.org |

| 8k | (R)-1-(4-Chlorophenyl)ethylamine | 50.4 | acs.org |

| 8l | (S)-1-(4-Chlorophenyl)ethylamine | 34.6 | acs.org |

The (R)-enantiomers in these pairs consistently demonstrated higher curative activity than their (S)-counterparts, highlighting the importance of stereochemical configuration.

Advanced Research Applications and Future Directions

Development as Chemical Probes for Investigating Biological Systems

The development of chemical probes is essential for dissecting complex biological pathways and understanding disease mechanisms. These tools are small molecules designed to interact with specific biological targets, such as proteins, to modulate their function and allow for the study of the resulting cellular effects. nih.govnih.gov Thiourea (B124793) derivatives, including structures related to 1-(4-propoxyphenyl)thiourea, have emerged as valuable scaffolds for creating such probes. smolecule.comjalsnet.com

A key area of investigation for thiourea derivatives has been in the field of infectious diseases. For instance, research into analogues of isoxyl (B29260), an antitubercular agent, has shown that N,N'-disubstituted thioureas can exhibit potent activity against Mycobacterium tuberculosis (Mtb). One notable study highlighted that the compound (p-n-butylphenyl)-3-(4-propoxy-phenyl) thiourea, a close analogue of the subject compound, demonstrated a roughly tenfold increase in in-vitro potency against Mtb H37Rv compared to isoxyl. jalsnet.com This finding suggests that 1-(4-propoxyphenyl)thiourea could serve as a foundational structure for developing chemical probes to investigate the biological systems of Mtb, potentially targeting enzymes involved in mycolic acid synthesis. jalsnet.com The ability of these compounds to inhibit specific bacterial targets makes them powerful tools for elucidating novel therapeutic pathways. smolecule.comjalsnet.com

The utility of a chemical probe lies in its ability to selectively bind to a target and elicit a measurable response, thereby illuminating the target's biological function. nih.gov The development of probes based on the 1-(4-propoxyphenyl)thiourea scaffold could, therefore, provide new avenues for studying cellular processes and identifying novel drug targets. ontosight.ai

Potential as Organocatalysts in Organic Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of green and sustainable chemistry. wikipedia.org Thiourea derivatives have been identified as highly effective organocatalysts, primarily functioning as hydrogen-bond donors. wikipedia.orgnih.gov The mechanism involves the two N-H groups of the thiourea moiety forming double hydrogen bonds with an electronegative atom (like oxygen or nitrogen) on the substrate molecule. This interaction activates the substrate towards a subsequent reaction. wikipedia.orgmdpi.com

The catalytic activity of thioureas stems from their ability to act as non-covalent, neutral catalysts under mild conditions. wikipedia.org This "partial protonation" allows for the activation of substrates that might be sensitive to traditional acid or base catalysis. Thioureas are often more potent hydrogen-bond donors than their urea (B33335) counterparts, a trait attributed to the electronic properties of the thiocarbonyl group. wikipedia.orgnih.gov

Research in this area has demonstrated the power of thiourea-based catalysts in a variety of asymmetric transformations, including the Michael addition of cycloketones to nitroalkenes. mdpi.com In such reactions, the catalyst activates the nitroalkene via hydrogen bonding, while a primary amine on the catalyst forms an enamine with the ketone, leading to a highly enantioselective carbon-carbon bond formation. mdpi.com Given these precedents, 1-(4-propoxyphenyl)thiourea holds significant potential as an organocatalyst. Its propoxyphenyl group can be systematically modified to fine-tune solubility and steric properties, potentially leading to the development of new catalysts for a range of organic transformations. The exploration of thiourea oxides and dioxides has further expanded their application in fields like the synthesis of guanidines. researchgate.net

Table 1: Advantages of Thiourea-Based Organocatalysts

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Accelerates reactions through non-covalent hydrogen-bonding interactions. | wikipedia.org |

| Conditions | Catalysis occurs under mild and nearly neutral conditions, tolerating sensitive substrates. | wikipedia.org |

| Sustainability | Metal-free and non-toxic, offering a "green" alternative to traditional catalysts. | wikipedia.org |

| Versatility | Effective for a range of transformations, including asymmetric Michael additions. | mdpi.com |

| Modularity | The catalyst structure is easily synthesized and can be modified to optimize performance. | wikipedia.org |

Applications in Materials Science Research

The unique chemical properties of thiourea derivatives make them valuable in materials science, particularly in the development of chemosensors, the synthesis of nanocrystals, and as corrosion inhibitors. jmaterenvironsci.com

Corrosion Inhibitors: One of the most studied applications of thiourea derivatives is the prevention of metal corrosion. jmaterenvironsci.comanalis.com.myijaet.org These organic compounds are effective because they can adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. jmaterenvironsci.com The presence of sulfur and nitrogen atoms in the thiourea molecule facilitates this adsorption. jmaterenvironsci.comanalis.com.my The sulfur atom, in particular, can be easily protonated in acidic solutions, making it a strong electron donor that adsorbs strongly to the metal surface. jmaterenvironsci.com Studies have shown that thiourea and its derivatives are efficient mixed-type inhibitors for mild steel and aluminum alloys in acidic environments like hydrochloric and sulfuric acid, acting on both anodic and cathodic processes. jmaterenvironsci.comanalis.com.my The efficiency of inhibition often increases with the concentration of the thiourea derivative. jmaterenvironsci.com

Chemosensors: The ability of the thiourea group to bind with metal ions makes its derivatives, including 1-(4-propoxyphenyl)thiourea, potential candidates for the development of chemosensors. This application leverages the interaction between the thiourea and a target analyte, which can be designed to produce a measurable signal, such as a change in color or fluorescence, allowing for the detection of heavy metals or other species.

Nanocrystals: While specific research on 1-(4-propoxyphenyl)thiourea in nanocrystal synthesis is limited, thiourea itself is widely used as a sulfur source in the synthesis of metal sulfide (B99878) nanocrystals (e.g., CdS, ZnS, PbS). Its controlled decomposition in solution provides the sulfide ions necessary for crystal growth. The organic substituents on substituted thioureas can act as capping agents, controlling the size, shape, and surface properties of the resulting nanocrystals. This suggests a potential role for 1-(4-propoxyphenyl)thiourea in creating functionalized nanomaterials.

Table 2: Research Findings on Thiourea Derivatives as Corrosion Inhibitors

| Metal/Alloy | Corrosive Medium | Key Finding | Reference |

|---|---|---|---|

| Mild Steel | Hydrochloric Acid (HCl) | Thiourea acts as a protective film; inhibition is affected by HCl and contaminant (e.g., chlorine) concentration. | ijaet.org |

| 1100 Aluminium Alloy | Hydrochloric Acid (HCl) | Thiourea significantly reduces the corrosion rate by retarding the corrosion process. | analis.com.my |

| Steel | Acidic Conditions | Sulfur compounds like thiourea are highly effective due to the strong adsorption of the protonated sulfur atom. | jmaterenvironsci.com |

Integration into Supramolecular Chemistry Research and Anion Binding Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. rsc.org Within this field, the design of synthetic receptors for anion recognition is a major area of research due to the crucial roles anions play in biological and environmental systems. nih.govfrontiersin.org Urea and thiourea motifs are among the most popular functional groups used in these receptors because their N-H protons are excellent hydrogen-bond donors. nih.govrsc.org

Thiourea-based receptors are particularly effective for anion binding. nih.gov The thiocarbonyl group (C=S) makes the N-H protons more acidic compared to the carbonyl group (C=O) in ureas, leading to stronger hydrogen-bonding interactions and higher anion affinities. nih.govfrontiersin.org Receptors incorporating the thiourea group can form stable 1:1 or 1:2 complexes with various anions, such as halides (F⁻, Cl⁻, Br⁻) and oxoanions (e.g., dihydrogen phosphate). nih.govfrontiersin.org The binding strength and selectivity can be tuned by altering the structure of the receptor, including the substituents on the thiourea unit. nih.gov

Studies on molecular clefts functionalized with thiourea have shown a distinct selectivity order for anions, typically F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the basicity of the halide. frontiersin.org The strong binding of certain anions, like fluoride, can induce a color change in receptors containing a chromophore, allowing for naked-eye detection. nih.govfrontiersin.org The integration of 1-(4-propoxyphenyl)thiourea into larger, pre-organized structures could create tripodal or cleft-like receptors with tailored cavities for selective anion binding. nih.govacs.org These studies are fundamental to developing new sensors, transmembrane transporters, and catalysts based on anion-binding principles. frontiersin.orgnih.gov

Future Research Trajectories and Unexplored Scientific Potentials

The versatility of the 1-(4-propoxyphenyl)thiourea structure opens up numerous avenues for future research. While its potential is rooted in the well-established chemistry of thiourea derivatives, many of its specific applications remain to be explored.

Future research trajectories could include: